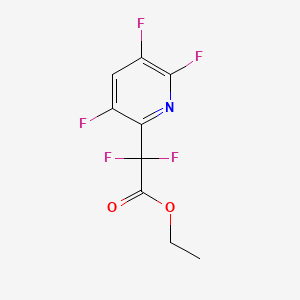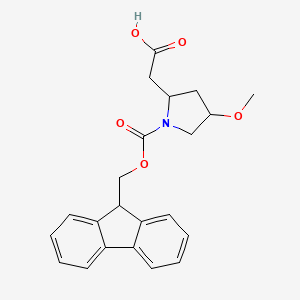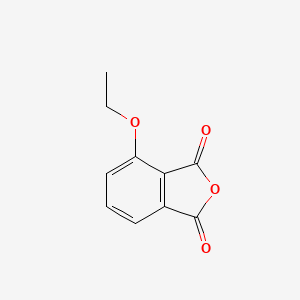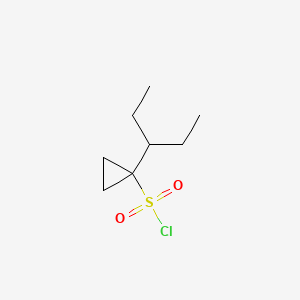
4-Hydroxy-5-methoxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methoxypentanoic acid is an organic compound with the molecular formula C6H12O4 It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5-methoxypentanoic acid using suitable oxidizing agents. Another method includes the esterification of 4-hydroxy-5-methoxy pentanoate followed by hydrolysis to yield the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and subsequent hydrolysis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-5-methoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-keto-5-methoxypentanoic acid.
Reduction: Formation of 4-hydroxy-5-methoxypentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methoxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound may exert its effects by modulating oxidative stress, influencing metabolic pathways, and interacting with cellular receptors.
Similar Compounds:
4-Hydroxy-2-pentanone: Shares a similar hydroxyl group but differs in the position and presence of the methoxy group.
5-Methoxypentanoic acid: Lacks the hydroxyl group present in this compound.
4-Hydroxy-5-methoxyphenylacetic acid: Contains a phenyl ring, making it structurally different but functionally similar.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on a pentanoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-hydroxy-5-methoxypentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-10-4-5(7)2-3-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
FAFMYMDPFIDXOA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)





